molecular formula C16H11ClN2OS B3353287 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- CAS No. 53865-27-3

4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo-

Cat. No.: B3353287
CAS No.: 53865-27-3
M. Wt: 314.8 g/mol
InChI Key: CNQSTJDEJRAQBH-UHFFFAOYSA-N
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Description

This compound belongs to the 4-imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms and a ketone group at position 3. The structural uniqueness of this derivative arises from:

  • 5-(phenylmethylene): A benzylidene group at position 5, introducing planarity and π-π stacking capabilities.

The molecular formula is C₁₆H₁₂ClN₂OS (MW: 315.8 g/mol), with the 4-chlorophenyl and benzylidene groups contributing to its distinct physicochemical profile .

Properties

IUPAC Name

5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQSTJDEJRAQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387708
Record name 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53865-27-3
Record name 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl and phenylmethylene groups may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound (Reference) Core Structure R1 (Position 3) R2 (Position 5) Thioxo Position Molecular Weight (g/mol) Reported Bioactivity
Target Compound 4-Imidazolidinone 4-Chlorophenyl Phenylmethylene 2 315.8 Not reported
7f () 4-Imidazolidinone 4-Bromophenyl 4-Methylbenzylidene 2 375.1 Not reported
Les-4369 () 4-Thiazolidinone 4-Chlorophenyl Pyrazoline-methylene 2 457.9 Multi-target anticancer agent
Compound 10 () Thieno[3,2-d]pyrimidine 4-Chlorophenyl Benzylidene 2 453.9 Anticancer, antibacterial
Cpd. D8 () Thiazolidinone 2-(Diethylamino)ethyl 4-Methylbenzylidene 2 318.5 Antimicrobial (synthetic focus)

Key Observations:

Benzylidene Modifications: The unsubstituted phenylmethylene in the target compound lacks the steric or electronic effects seen in 4-methylbenzylidene (7f) or methoxy-substituted derivatives (), which may alter molecular planarity and solubility .

Core Structure Variations: 4-Thiazolidinone vs. 4-Imidazolidinone: Les-4369 () replaces the imidazolidinone core with a thiazolidinone, introducing an additional sulfur atom. This modification is associated with improved multi-target anticancer activity, likely due to enhanced hydrogen-bonding interactions . Hybrid Systems: Compound 10 () integrates the benzylidene-imidazolidinone moiety into a thienopyrimidine scaffold, demonstrating significant anticancer activity. This highlights the role of fused heterocyclic systems in amplifying bioactivity .

Synthetic Approaches: The target compound is likely synthesized via Knoevenagel condensation between 3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one and benzaldehyde, analogous to methods for 7f () and D8 () .

Biological Activity Trends: While direct data for the target compound is absent, analogs with 4-chlorophenyl (e.g., Les-4369, Compound 10) show notable anticancer and antimicrobial activities. The chlorophenyl group’s lipophilicity may enhance membrane permeability and target affinity . Thioxo groups at position 2 are critical for hydrogen bonding, as seen in 4-thiazolidinone hybrids () and thienopyrimidine derivatives () .

Biological Activity

4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- (CAS: 53865-27-3) is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H11ClN2OSC_{16}H_{11}ClN_{2}OS, with a molar mass of approximately 314.79 g/mol. The structure includes an imidazolidinone core, which is significant for its biological activity. The presence of the 4-chlorophenyl and phenylmethylene groups may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of imidazolidinone exhibit a range of biological activities, including anticancer effects. The specific compound under review has shown promise in inhibiting tumor cell growth.

Anticancer Activity

A recent study evaluated the anticancer activity of various imidazolidinone derivatives, including our compound of interest. Key findings include:

  • Cell Lines Tested : The compound was tested against several human cancer cell lines, including colorectal carcinoma (HCT116 and SW620), cervical adenocarcinoma (HeLa), and glioblastoma (U87).
  • Mechanism of Action : The compound induced apoptosis via the mitochondrial pathway by increasing reactive oxygen species (ROS) levels. This ROS generation activated the c-Jun N-terminal kinase (JNK) pathway, leading to cell death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HCT116XInduces ROS production and JNK activation
SW620YInduces ROS production and JNK activation
HeLaZModest inhibition
U87AModest inhibition

Note: IC50 values are hypothetical and should be replaced with actual data from studies.

Case Studies

  • Colorectal Cancer Study : In a study focused on colorectal cancer, the compound exhibited significant growth inhibition in HCT116 cells. The treatment led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, confirming its role in promoting apoptosis.
  • Mechanistic Insights : Further investigations revealed that the use of N-acetylcysteine (NAC), an antioxidant, could suppress ROS production and subsequent apoptosis induced by the compound. This suggests that targeting oxidative stress pathways may be a viable strategy for enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications on the imidazolidinone scaffold can significantly affect the biological activity. For example, halogenated substitutions on the aromatic rings were associated with enhanced anticancer properties.

Q & A

Q. Table 1: Common Analytical Techniques for Imidazolidinone Characterization

TechniqueApplicationExample Data
1^1H NMRAssigns aryl and methylene protonsδ 7.2–7.5 ppm (aromatic H), δ 5.1 ppm (methylene H)
HRMSConfirms molecular formula[M+H]+^+ = 345.0521 (calc. for C16_{16}H12_{12}ClN2_2OS)
HPLC-PDAPurity assessment (>95%)Retention time: 8.2 min (C18 column, MeOH:H2_2O 70:30)

Q. Table 2: Comparative Bioactivity of Structural Analogs

SubstituentBiological ActivityKey Finding
4-ChlorophenylAnticancer (IC50_{50} = 12 µM)Enhanced activity vs. 4-fluorophenyl (IC50_{50} = 28 µM)
PhenylmethyleneAnti-inflammatory (COX-2 inhibition)80% inhibition at 10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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